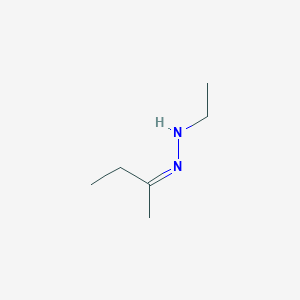

2-Butanone ethyl hydrazone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16713-35-2 |

|---|---|

Molecular Formula |

C6H14N2 |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

N-[(Z)-butan-2-ylideneamino]ethanamine |

InChI |

InChI=1S/C6H14N2/c1-4-6(3)8-7-5-2/h7H,4-5H2,1-3H3/b8-6- |

InChI Key |

PCKXYWXISYJOTB-VURMDHGXSA-N |

SMILES |

CCC(=NNCC)C |

Isomeric SMILES |

CC/C(=N\NCC)/C |

Canonical SMILES |

CCC(=NNCC)C |

Synonyms |

2-Butanone ethyl hydrazone |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Butanone Ethyl Hydrazone

Established Condensation Reactions for Hydrazone Formation

The cornerstone of 2-Butanone (B6335102) ethyl hydrazone synthesis lies in the condensation reaction between 2-butanone and ethylhydrazine (B1196685). This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by a dehydration step to yield the final hydrazone product.

Mechanistic Principles of Ketone-Hydrazine Condensations

The formation of 2-Butanone ethyl hydrazone proceeds through a well-established two-step mechanism. The initial step involves the nucleophilic attack of the terminal nitrogen atom of ethylhydrazine on the electrophilic carbonyl carbon of 2-butanone. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

Influence of Acid Catalysis and Solvent Systems

The rate of hydrazone formation is significantly influenced by the pH of the reaction medium. Acid catalysis is commonly employed to accelerate the reaction. The acid protonates the carbonyl oxygen of 2-butanone, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by ethylhydrazine.

However, excessively low pH can be detrimental as it leads to the protonation of the hydrazine (B178648), rendering it non-nucleophilic. Therefore, the reaction is typically carried out in a mildly acidic medium to achieve an optimal balance. Common acid catalysts include acetic acid, hydrochloric acid, and sulfuric acid.

The choice of solvent also plays a crucial role in the synthesis. Protic solvents like ethanol (B145695) and methanol (B129727) are frequently used as they can solvate both the reactants and the catalyst. The polarity of the solvent can influence the reaction rate and yield. The selection of an appropriate solvent system is critical for efficient synthesis, and often, a balance between reactant solubility and reaction kinetics is sought.

Advanced Synthetic Approaches to this compound

In recent years, advancements in synthetic chemistry have led to the development of more efficient and environmentally benign methods for hydrazone synthesis, which are applicable to the preparation of this compound.

Applications of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including hydrazone formation. minarjournal.com In this technique, microwave irradiation is used to rapidly and efficiently heat the reaction mixture. This can lead to a dramatic reduction in reaction times, often from hours to minutes, and can also result in higher product yields and purities. minarjournal.com

The application of microwave heating to the synthesis of this compound would involve the mixing of 2-butanone and ethylhydrazine, with or without a catalyst and solvent, in a vessel transparent to microwaves and subjecting it to microwave irradiation. The specific power and duration of irradiation would need to be optimized for this particular reaction. The benefits of this approach include enhanced reaction rates and the potential for solvent-free conditions, aligning with the principles of green chemistry. minarjournal.com

Principles of Green Chemistry in Hydrazone Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are highly relevant to the synthesis of this compound. Key green chemistry strategies applicable to this synthesis include:

Use of safer solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or even performing the reaction under solvent-free conditions. ajgreenchem.com

Catalysis: Employing catalysts to improve reaction efficiency and reduce energy consumption. The use of solid acid catalysts, which can be easily recovered and reused, is a particularly attractive green option.

Energy efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis to reduce reaction times and energy input. minarjournal.com

Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The condensation reaction for hydrazone formation is inherently atom-economical, with water being the only byproduct.

By adopting these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Preparation of Structurally Related 2-Butanone Hydrazone Derivatives for Comparative Analysis

To understand the influence of the N-alkyl substituent on the properties and reactivity of the hydrazone, it is insightful to compare this compound with its structurally related derivatives, such as 2-butanone methylhydrazone and 2-butanone propylhydrazone.

The synthesis of these derivatives would follow the same general condensation methodology, reacting 2-butanone with the corresponding alkylhydrazine (methylhydrazine or propylhydrazine) under similar reaction conditions. A comparative study of their formation rates and yields under identical conditions would provide valuable data on the steric and electronic effects of the alkyl group on the nitrogen atom.

| Derivative | Precursor Hydrazine | Expected Relative Reactivity |

| 2-Butanone methylhydrazone | Methylhydrazine | Potentially faster due to less steric hindrance |

| 2-Butanone ethylhydrazone | Ethylhydrazine | Baseline for comparison |

| 2-Butanone propylhydrazone | Propylhydrazine | Potentially slower due to increased steric hindrance |

This table is based on general chemical principles of steric hindrance and is for illustrative purposes. Actual reaction rates would need to be determined experimentally.

A detailed analysis of their spectroscopic data (e.g., NMR, IR, Mass Spectrometry) would also be crucial for a comprehensive comparative analysis, allowing for the elucidation of structural and electronic differences between these homologous hydrazones.

Elucidation of Reaction Mechanisms and Computational Chemistry for 2 Butanone Ethyl Hydrazone

Detailed Investigation of Hydrazone Formation Mechanism

The formation of 2-butanone (B6335102) ethyl hydrazone commences with the nucleophilic attack of the terminal nitrogen atom of ethyl hydrazine (B178648) on the electrophilic carbonyl carbon of 2-butanone. nih.govfiveable.me This attack is often catalyzed by an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. nih.gov

The reaction proceeds as follows:

Protonation of the Carbonyl Group: In an acidic medium, the carbonyl oxygen of 2-butanone is protonated, making the carbonyl carbon more susceptible to nucleophilic attack.

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of ethyl hydrazine attacks the carbonyl carbon.

Formation of the Tetrahedral Intermediate: This attack results in the formation of a tetrahedral intermediate, also known as a hemiaminal or carbinolamine. nih.gov This intermediate contains both a hydroxyl group and an amino group attached to the same carbon atom.

The reaction is fastest at a pH of approximately 4.5, which represents a balance between ensuring sufficient concentration of the protonated carbonyl for reactivity while not excessively protonating the hydrazine nucleophile, which would render it unreactive. nih.gov

Table 1: Key Steps in the Formation of the Tetrahedral Intermediate

| Step | Description | Reactants | Intermediate Product |

| 1 | Acid-catalyzed protonation of the carbonyl oxygen. | 2-Butanone, Acid (H+) | Protonated 2-Butanone |

| 2 | Nucleophilic attack by the terminal nitrogen of ethyl hydrazine. | Protonated 2-Butanone, Ethyl Hydrazine | Oxonium Ion |

| 3 | Deprotonation to form the neutral tetrahedral intermediate. | Oxonium Ion | Tetrahedral Intermediate (Hemiaminal) |

Following the formation of the tetrahedral intermediate, a series of proton transfers occurs, leading to the elimination of a water molecule to form the C=N double bond characteristic of the hydrazone. nih.gov

The dehydration process involves these steps:

Proton Transfer: An intramolecular or solvent-mediated proton transfer occurs from the newly added nitrogen to the hydroxyl group, converting the -OH into a better leaving group, -OH2+.

Elimination of Water: The lone pair on the second nitrogen atom helps to push out the water molecule, leading to the formation of a protonated imine (or hydrazonium ion).

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the nitrogen, yielding the final, neutral 2-butanone ethyl hydrazone product and regenerating the acid catalyst.

Advanced Transformations and Derivatization Mechanisms

Hydrazones, including this compound, are versatile intermediates in organic synthesis. beilstein-journals.orgwikipedia.org They can undergo a variety of transformations, such as oxidation, reduction, and substitution, to yield a diverse range of valuable compounds.

Electrosynthesis offers a mild, safe, and oxidant-free method for the oxidative transformation of hydrazones. beilstein-journals.orgnih.gov By using electrical current to drive the oxidative process, a wide array of organic molecules can be accessed. bohrium.com The mechanism for these transformations often involves a radical pathway. researchgate.net

A general mechanism for the electrochemical oxidation of a hydrazone can be described as:

Single-Electron Transfer (SET): The hydrazone undergoes an anodic single-electron transfer to generate a radical cation.

Deprotonation: The radical cation can then be deprotonated.

Further Reactions: The resulting radical species can participate in various subsequent reactions, including cyclizations to form azacycles, C-H functionalization, or conversion into diazo compounds. beilstein-journals.org

For aldehyde-derived hydrazones, electrosynthesis can facilitate C(sp2)–H functionalization. This can proceed via two main routes: either the hydrazone is oxidized first to a hydrazonyl radical that then reacts with another species, or a partner molecule is oxidized first to a radical that adds to the hydrazone. beilstein-journals.org

The Wolff-Kishner reduction is a fundamental organic reaction that reduces the carbonyl group of aldehydes and ketones to a methylene (B1212753) group (-CH2-) via a hydrazone intermediate. wikipedia.orglibretexts.org The reaction is performed under strongly basic conditions, making it suitable for substrates that are sensitive to acid. alfa-chemistry.com For this compound, this reaction would ultimately yield butane.

The accepted mechanism for the reduction of the hydrazone intermediate is as follows: wikipedia.orglibretexts.orgbyjus.com

Hydrazone Formation: First, the ketone (2-butanone) reacts with hydrazine to form the hydrazone in situ, though a pre-formed hydrazone can also be used. byjus.comstackexchange.com

Deprotonation: A strong base (e.g., KOH or an alkoxide) deprotonates the terminal nitrogen of the hydrazone, forming a resonance-stabilized hydrazone anion. alfa-chemistry.comlibretexts.org

Protonation: The carbanionic resonance structure is protonated by the solvent (typically a high-boiling alcohol like ethylene glycol), attaching a hydrogen to the carbon atom. byjus.com

Second Deprotonation: The base removes the second, more weakly acidic proton from the nitrogen. libretexts.orglibretexts.org

Elimination of Nitrogen Gas: This step leads to the collapse of the intermediate, forming a carbanion and liberating highly stable nitrogen gas (N2). The loss of N2 is the thermodynamic driving force for the reaction. alfa-chemistry.com

Final Protonation: The resulting carbanion is rapidly protonated by the solvent to give the final alkane product. libretexts.org

Table 2: Mechanistic Steps of the Wolff-Kishner Reduction of a Hydrazone

| Step | Description | Key Intermediate | Byproduct |

| 1 | Deprotonation of terminal N-H by a strong base. | Hydrazone anion | Water/Alcohol |

| 2 | Protonation of carbon by the solvent. | Neutral intermediate | - |

| 3 | Second deprotonation of the other N-H. | Diimide anion | Water/Alcohol |

| 4 | Collapse of the intermediate with loss of N2. | Carbanion | Nitrogen gas (N2) |

| 5 | Protonation of the carbanion by the solvent. | Alkane product | Base |

Hydrazones are key intermediates in reactions that result in the substitution of the original carbonyl functionality. The Shapiro reaction and hydrazone iodination are prominent examples where the hydrazone group is transformed into other functional groups. wikipedia.org

The Shapiro Reaction: This reaction converts a tosylhydrazone (a hydrazone derivative) into an alkene. wikipedia.org The mechanism involves treating the tosylhydrazone with two equivalents of a strong organolithium base. wikipedia.org Deprotonation occurs, followed by the elimination of the tosyl group and nitrogen gas, which generates a vinyllithium species. This organolithium intermediate can then be quenched with an electrophile, such as water, to produce an alkene. wikipedia.org This pathway represents a formal substitution of the carbonyl oxygen with a C-H bond and a C=C double bond.

Hydrazone Iodination: This reaction transforms a hydrazone into a vinyl iodide. The process typically involves treating the hydrazone with iodine in the presence of a non-nucleophilic base. The reaction proceeds through the formation of an N-iodo derivative, followed by elimination of N2 and iodide attack to yield the vinyl iodide. wikipedia.org

Reaction with Mercury(II) Acetate: Certain ketone hydrazones, when treated with mercury(II) acetate, can undergo a "hydrazine-transfer" reaction, leading to the formation of 1,2-bis-hydrazones. rsc.org This effectively results in a substitution on the carbon adjacent to the original carbonyl carbon.

These transformations highlight the utility of the hydrazone moiety as a versatile handle for further molecular elaboration, enabling substitutions that would be difficult to achieve directly from the parent ketone.

Theoretical and Quantum Chemical Studies on Reactivity

The formation of this compound is a reaction of significant interest in organic synthesis. Computational chemistry, particularly through theoretical and quantum chemical studies, offers profound insights into the underlying mechanisms governing its reactivity. These studies are crucial for understanding the electronic and steric factors that influence reaction rates, as well as for predicting the energetic landscape of the reaction pathway. By modeling the molecular interactions at a quantum level, researchers can elucidate the intricate details of transition states and reaction intermediates, providing a predictive framework for reaction outcomes.

Computational Modeling of Electronic and Steric Effects on Reaction Rates

Computational modeling has become an indispensable tool for investigating the electronic and steric effects on the reaction rates of hydrazone formation. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, general principles derived from computational studies of similar aliphatic ketone-hydrazone systems can provide valuable insights.

The reaction rate is significantly influenced by the electronic properties of the reactants. In the case of 2-butanone, the electrophilicity of the carbonyl carbon is a key determinant. Electron-donating groups, such as the ethyl and methyl groups attached to the carbonyl carbon, can slightly reduce its electrophilicity, thereby affecting the nucleophilic attack by the ethylhydrazine (B1196685). Computational models, often employing Density Functional Theory (DFT), can quantify these effects by calculating atomic charges and mapping the electrostatic potential of the reactants.

Steric hindrance also plays a critical role. The approach of the ethylhydrazine nucleophile to the carbonyl carbon of 2-butanone is subject to steric repulsion from the surrounding alkyl groups. Quantum chemical calculations can model the approach trajectory and calculate the steric energy penalty associated with different angles of attack. This allows for a quantitative assessment of how the size and conformation of the reactants impact the accessibility of the reactive sites. For instance, in related systems, it has been observed that increased alkyl substitution on ketones can affect reaction rates, although the effect is not always straightforward and can be influenced by the stability of the tetrahedral intermediate. researchgate.net

Prediction of Transition States and Energetic Profiles

The initial step is the nucleophilic attack of the terminal nitrogen of ethylhydrazine on the carbonyl carbon of 2-butanone, leading to the formation of a tetrahedral intermediate. Computational methods can locate the transition state for this step and calculate its energy, which corresponds to the activation energy of the reaction. The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes.

Below is a hypothetical data table summarizing the kind of energetic data that would be obtained from a computational study of the reaction between 2-butanone and ethylhydrazine. The values are illustrative and would need to be calculated using appropriate quantum chemical methods.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 2-Butanone + Ethylhydrazine | 0.0 |

| Transition State 1 (TS1) | Nucleophilic attack | +15.2 |

| Intermediate | Tetrahedral intermediate | -5.8 |

| Transition State 2 (TS2) | Water elimination | +20.5 |

| Products | This compound + Water | -10.3 |

Spectroscopic Characterization and Structural Analysis of 2 Butanone Ethyl Hydrazone

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

Infrared Spectroscopy for C=N Bond Characterization

The formation of 2-Butanone (B6335102) ethyl hydrazone from 2-butanone and ethylhydrazine (B1196685) is readily monitored using infrared spectroscopy. The most significant change in the spectrum is the disappearance of the strong carbonyl (C=O) stretching band of the starting ketone, 2-butanone, which is typically observed around 1715 cm⁻¹. libretexts.orgvscht.czlibretexts.org

In its place, the spectrum of 2-Butanone ethyl hydrazone exhibits a characteristic absorption band for the carbon-nitrogen double bond (C=N) of the hydrazone functional group. This C=N stretching vibration typically appears in the region of 1650–1600 cm⁻¹. The presence of this band provides clear evidence for the formation of the hydrazone. Other notable absorptions include the N-H stretching vibration, usually seen as a weak to medium band in the 3400-3200 cm⁻¹ region, and the characteristic C-H stretching and bending vibrations of the ethyl and butyl groups below 3000 cm⁻¹.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3400 - 3200 |

| C-H (sp³) | Stretch | 2980 - 2850 |

| C=N | Stretch | 1650 - 1600 |

| C-H (sp³) | Bend | 1470 - 1365 |

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons.

Ultraviolet-Visible Spectroscopy Analysis

The UV-Vis spectrum of this compound is characterized by electronic transitions involving the hydrazone chromophore. Unlike aromatic hydrazones, which show strong absorptions due to extended conjugation, simple aliphatic hydrazones have simpler spectra. researchgate.net The primary absorption is typically due to an n→π* (non-bonding to anti-bonding pi) transition of the C=N group. researchgate.net This transition involves the excitation of a non-bonding electron from the nitrogen atom to the π* anti-bonding orbital of the C=N double bond. This absorption for non-conjugated hydrazones is generally found in the ultraviolet region. skemman.is The formation of the hydrazone can be followed by monitoring the disappearance of the weak n→π* transition of the parent ketone's carbonyl group and the appearance of the new hydrazone absorption. acs.org

Nuclear Magnetic Resonance Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound by providing information about the chemical environment, connectivity, and number of different types of protons and carbons.

Proton (1H) NMR Spectral Assignment and Interpretation

The ¹H NMR spectrum of this compound provides a definitive fingerprint of its proton framework. The spectrum is expected to show distinct signals for the protons of the two ethyl groups and the methyl group attached to the C=N bond. Due to the asymmetry around the C=N bond, the two methyl groups attached to the imine carbon may exist as E/Z isomers, potentially leading to a more complex spectrum with two sets of signals.

The protons on the carbons adjacent to the electronegative nitrogen atoms are deshielded and thus appear at a higher chemical shift (downfield). docbrown.info The integration of the signals corresponds to the number of protons in each unique environment. Spin-spin coupling between adjacent non-equivalent protons results in characteristic splitting patterns (singlet, triplet, quartet), which helps to establish the connectivity of the atoms. orgchemboulder.com

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -N-NH-CH₂-CH₃ | ~1.1 | Triplet | 3H |

| =C-CH₂-CH₃ | ~1.2 | Triplet | 3H |

| =C-CH₃ | ~2.0 | Singlet | 3H |

| =C-CH₂ -CH₃ | ~2.3 | Quartet | 2H |

| -N-NH-CH₂ -CH₃ | ~3.1 | Quartet | 2H |

| -N-NH - | Variable | Broad Singlet | 1H |

Carbon-13 (13C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule and provides information about their hybridization and electronic environment. This compound has six carbon atoms, and a proton-decoupled ¹³C NMR spectrum is expected to show up to six distinct signals, assuming one isomeric form predominates.

The most notable feature is the signal for the C=N carbon, which is expected to appear significantly downfield in the range of 150-170 ppm. bham.ac.uk This is a dramatic shift from the parent ketone's C=O carbon, which resonates at approximately 209 ppm. docbrown.info The other sp³ hybridized carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum (typically 5-40 ppm). libretexts.org

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -N-NH-CH₂-C H₃ | ~14 |

| =C-CH₂-C H₃ | ~10 |

| =C-C H₃ | ~18 |

| =C-C H₂-CH₃ | ~25 |

| -N-NH-C H₂-CH₃ | ~45 |

| C =N | ~160 |

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides accurate measurements of bond lengths, bond angles, and torsion angles, which are fundamental to understanding a molecule's structure and reactivity researchgate.net.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

As of this review, specific experimental X-ray crystallographic data, such as a Crystallographic Information File (CIF), for this compound (C₆H₁₄N₂) is not publicly available in surveyed databases researchgate.netcrystallography.netwisc.educrystallography.net. However, analysis of related hydrazone structures provides expected values. For instance, the central C=N-N linkage is the defining feature. In similar hydrazone derivatives, the C=N double bond is typically shorter than a C-N single bond, and the N-N single bond length is also characteristic. The geometry around the C=N bond is expected to be trigonal planar.

For a definitive analysis, a crystal structure of this compound would need to be determined and refined to yield precise geometric parameters, as shown in the hypothetical data table below.

Hypothetical Bond Lengths and Angles for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |

|---|---|---|---|---|

| Bond Length (Å) | C=N | - | - | ~1.28 Å |

| N-N | - | - | ~1.38 Å | |

| N-C(ethyl) | - | - | ~1.47 Å | |

| Bond Angle (°) | C-N-N | - | - | ~116-120° |

| N-N-C(ethyl) | - | - | ~110-112° | |

| Dihedral Angle (°) | C-C-N-N | - | - | Defines cis/trans isomerism |

Note: These are estimated values based on general principles and data for related compounds. Actual values require experimental determination.

Analysis of Planarity and Supramolecular Assembly in Crystalline Forms

Hydrazones are known to form extensive supramolecular networks in the solid state, primarily through hydrogen bonding skemman.is. The N-H group in this compound can act as a hydrogen bond donor, while the imine nitrogen (C=N) can act as an acceptor. These interactions direct the packing of molecules in the crystal lattice, influencing properties like melting point and solubility researchgate.netresearchgate.net.

The planarity of the hydrazone moiety (C=N-N) is a key factor in its crystal packing. Analysis of related structures shows that while this core is often nearly planar, steric hindrance from substituents—such as the ethyl and sec-butyl groups in this case—can cause twisting. This deviation from planarity affects how molecules interact with each other. The study of these non-covalent interactions is a central part of crystal engineering, where understanding supramolecular synthons allows for the design of crystalline materials with specific architectures researchgate.netskemman.is.

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation pattern of its molecular ion.

For this compound (C₆H₁₄N₂), the molecular weight is 114.19 g/mol nih.gov. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion ([M]⁺•), which can then undergo fragmentation. The most intense peak in the spectrum is called the base peak, and the peak corresponding to the intact molecular ion is the parent peak.

Experimental GC-MS data for this compound shows several key fragments nih.gov. The molecular ion peak is expected at an m/z (mass-to-charge ratio) of 114. The fragmentation of hydrazones is predictable; common pathways include cleavage of the N-N bond and α-cleavage adjacent to the C=N bond.

Observed Experimental Mass Spectrometry Peaks for this compound nih.gov

| m/z (Mass/Charge) | Relative Intensity (%) | Likely Fragment Identity |

|---|---|---|

| 99 | 50.0 | [M - CH₃]⁺ |

| 70 | 26.3 | [C₄H₈N]⁺ (from N-N bond cleavage) |

| 44 | 38.5 | [C₂H₅NH]⁺ or [C₂H₆N]⁺ |

| 42 | 99.99 (Base Peak) | [C₂H₄N]⁺ or [C₃H₆]⁺ |

| 29 | 20.0 | [C₂H₅]⁺ |

Source: PubChem, GC-MS data (Experimental) nih.gov

The base peak at m/z 42 suggests a very stable fragment, likely arising from complex rearrangement and cleavage. The peak at m/z 99 corresponds to the loss of a methyl group, a common fragmentation pathway. The peak at m/z 70 is indicative of cleavage at the N-N bond.

Application of Advanced Computational Methods for Spectroscopic Prediction and Structural Validation

Computational chemistry provides essential tools for predicting and validating the structural and electronic properties of molecules, offering insights that complement experimental data.

Density Functional Theory (DFT) for Spectroscopic Property Calculation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules researchgate.net. It is widely applied to predict molecular geometries, vibrational frequencies (IR and Raman spectra), and other spectroscopic properties with high accuracy researchgate.net. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), could be employed to:

Optimize the molecular geometry to find the most stable conformation.

Calculate bond lengths and angles, which can be compared with (if available) or substitute for (if unavailable) experimental X-ray data.

Predict vibrational spectra to help assign bands in experimental IR or Raman spectra.

Calculate electronic properties like ionization potential and electron affinity.

These theoretical calculations are invaluable for validating experimental findings and for understanding the molecule's fundamental characteristics researchgate.netontosight.ai.

Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) Analysis for Electronic Structure

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. For this compound, NBO analysis would provide a detailed understanding of:

Hybridization: The specific hybridization of each atom.

Charge Distribution: The natural atomic charges on each atom, revealing the polarity of bonds.

Hyperconjugative Interactions: Stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For example, the interaction between a lone pair on a nitrogen atom and an adjacent antibonding C-C or C-N orbital can be quantified, revealing the extent of electron delocalization which contributes to the molecule's stability ontosight.aiontosight.ai.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for understanding a molecule's reactivity and electronic properties ontosight.ai.

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the hydrazone moiety (C=N-NH).

LUMO: Represents the ability to accept an electron. The LUMO is likely centered on the antibonding π* orbital of the C=N bond.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive and can be more easily excited electronically ontosight.aiontosight.ai.

These computational analyses provide a profound insight into the electronic landscape of this compound, explaining its structural stability and predicting its reactive behavior.

Coordination Chemistry and Metal Complexation Research of Hydrazones

Investigation of Hydrazone Ligand Coordination Modes

No studies detailing the specific coordination modes of 2-Butanone (B6335102) ethyl hydrazone with various metal centers were found.

Synthesis and Characterization of Metal Complexes with Hydrazone Ligands

There is no available literature describing the synthesis or spectroscopic and structural characterization of metal complexes formed specifically with the 2-Butanone ethyl hydrazone ligand.

Catalytic Activity of Hydrazone-Metal Complexes in Organic Transformations

Advanced Analytical Applications in Chemical Research

Development of Methodologies for Carbonyl Compound Detection and Quantification

The reaction of a ketone like 2-butanone (B6335102) with a hydrazine (B178648) reagent, such as ethylhydrazine (B1196685), proceeds through a nucleophilic addition-elimination mechanism to form the corresponding hydrazone sjpas.comsjpas.com. This derivatization is fundamental to overcoming the analytical challenges posed by small, volatile, and often poorly ionizable carbonyl compounds.

High-Performance Liquid Chromatography (HPLC) Coupled with Derivatization

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of carbonyl compounds after their conversion to hydrazone derivatives nih.govresearchgate.netresearchgate.net. The formation of 2-butanone ethyl hydrazone enhances its suitability for HPLC analysis in several ways. The derivative is typically less volatile and more stable than the parent ketone. Crucially, the introduction of the hydrazone group provides a chromophore, allowing for sensitive detection using a UV-Vis detector, often set around 360 nm for similar dinitrophenylhydrazone (DNPH) derivatives auroraprosci.com.

The methodology involves drawing a sample (e.g., air, water) through a cartridge containing a solid adsorbent coated with the derivatizing agent. The trapped 2-butanone reacts to form this compound. The derivative is then eluted with a solvent like acetonitrile and injected into the HPLC system auroraprosci.com. Separation is typically achieved on a reverse-phase column, such as a C18 column researchgate.netauroraprosci.com.

Table 1: Illustrative HPLC Method Parameters for Analysis of 2-Butanone as its Hydrazone Derivative

| Parameter | Value |

| Column | C18 Reverse-Phase (4.6 x 250 mm, 5µm) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detector | UV-Vis at 360 nm |

| Temperature | 30°C |

Note: This table is illustrative, based on common methods for analogous DNPH derivatives auroraprosci.com.

Spectrophotometric Methods for Trace Analysis

Spectrophotometry offers a cost-effective and accessible method for the quantitative analysis of carbonyl compounds following derivatization sjpas.comsjpas.com. When 2-butanone is converted to this compound, the resulting compound exhibits strong absorbance in the UV-Visible spectrum, which forms the basis for its quantification. Hydrazones derived from aromatic hydrazines are known to produce yellow to red colors, and their absorbance can be measured to determine the concentration of the original aldehyde or ketone sjpas.comsjpas.com.

The general procedure involves reacting a sample containing 2-butanone with an excess of the ethylhydrazine reagent under controlled pH conditions. After the reaction is complete, the absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax) for this compound. The concentration is then determined by comparing this absorbance to a calibration curve prepared from known standards. This technique is particularly useful for trace analysis in various sample types.

Table 2: Spectrophotometric Properties of Hydrazone Derivatives

| Derivative Class | Typical λmax Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) |

| Alkylhydrazones | 270 - 290 | 15,000 - 25,000 |

| Dinitrophenylhydrazones | 350 - 390 | 20,000 - 30,000 |

Note: This table provides typical ranges for hydrazone classes. The specific λmax and molar absorptivity for this compound would need to be determined experimentally.

Applications in Environmental Analytical Chemistry

The detection and quantification of volatile organic compounds (VOCs) like 2-butanone are critical in environmental monitoring due to their role in atmospheric chemistry, including the formation of ozone and secondary organic aerosols copernicus.orgresearchgate.netcopernicus.org.

Monitoring and Speciation of Aldehydes and Ketones

Derivatization-based methods are standard for monitoring carbonyl compounds in ambient air researchgate.netauroraprosci.com. Air is sampled by passing a known volume through a sorbent tube coated with a hydrazine reagent. Aldehydes and ketones in the air, including 2-butanone, react to form stable hydrazone derivatives, which are then analyzed in the laboratory, typically by HPLC-UV auroraprosci.com. This approach allows for the specific identification and quantification of individual carbonyl compounds, providing valuable data for air quality assessment and pollution source apportionment researchgate.netmdpi.com. While 2,4-dinitrophenylhydrazine (B122626) (DNPH) is the most commonly used reagent in standard methods, the principle applies to other hydrazine reagents as well researchgate.netauroraprosci.com.

Research on Environmental Fate and Degradation Products for Analytical Purposes

Understanding the stability of the analytical derivatives themselves is crucial for accurate environmental analysis. Hydrazones can be susceptible to hydrolysis, which is the cleavage of the C=N bond to revert to the original carbonyl and hydrazine nih.govpensoft.net. This degradation can occur during sample storage or analysis, leading to underestimation of the analyte concentration. Research has shown that the hydrolytic stability of hydrazones is pH-dependent, with acid catalysis promoting the reaction nih.gov. Alkylhydrazones are generally more susceptible to hydrolysis than some other derivatives nih.gov. Therefore, analytical methods must account for this potential instability by controlling sample pH and minimizing storage time to ensure the integrity of the this compound derivative prior to analysis pensoft.net.

Research on Biological System Analysis

2-Butanone can be present in biological systems, and its analysis in matrices like exhaled breath or bodily fluids is of interest in clinical diagnostics and metabolomics researchgate.netnih.gov. The low concentrations and complex nature of these samples necessitate highly sensitive and selective analytical methods. Derivatization to form hydrazones is a key strategy to improve the detection of ketones by enhancing their chromatographic retention and mass spectrometric ionization nih.govnih.gov. For instance, methods have been developed for the determination of carbonyl compounds in exhaled breath by on-sorbent derivatization followed by thermal desorption and gas chromatography-mass spectrometry (GC-MS) researchgate.net. The conversion of endogenous 2-butanone to its ethyl hydrazone derivative would make the small, poorly ionizable ketone more amenable to analysis by techniques like liquid chromatography-mass spectrometry (LC-MS), facilitating its reliable quantification in complex biological samples nih.gov.

Probing Enzyme Mechanisms through Hydrazone Formation

The unique chemical properties of the hydrazone moiety make it a valuable tool for investigating enzyme mechanisms, particularly as enzyme inhibitors. Hydrazone derivatives can be designed to interact with enzyme active sites, providing insights into their structure, function, and catalytic processes. nih.govacs.org

The structural similarity of certain hydrazones to natural enzyme substrates allows them to act as competitive inhibitors. nih.gov By binding to the active site, they can block the entry of the actual substrate, thereby inhibiting the enzyme's activity. Kinetic studies are crucial for elucidating the precise mechanism of this inhibition. Techniques such as Lineweaver-Burk plots can determine whether the inhibition is competitive, non-competitive, or mixed, providing valuable information about how the inhibitor interacts with the enzyme and the enzyme-substrate complex. researchgate.netresearchgate.net

For instance, numerous studies have explored hydrazone derivatives as potent inhibitors of enzymes like monoamine oxidases (MAOs) and α-glucosidase. nih.govacs.org In the case of MAO, an enzyme crucial for neurotransmitter metabolism, hydrazone-based inhibitors can bind reversibly through non-covalent interactions like hydrogen bonds and hydrophobic interactions within the active site. nih.gov This reversible binding is often preferred as it can lead to fewer side effects compared to irreversible inhibitors. nih.gov The investigation of these interactions helps researchers understand the topology of the enzyme's active site and design more specific inhibitors.

The table below presents hypothetical kinetic data for an enzyme in the presence of a competitive hydrazone inhibitor, illustrating how such data is used to probe the enzyme-inhibitor interaction.

| Substrate Concentration [S] (µM) | Initial Velocity (V₀) without Inhibitor (nmol/min) | Initial Velocity (V₀) with Inhibitor (nmol/min) |

|---|---|---|

| 5 | 55.6 | 35.7 |

| 10 | 83.3 | 58.8 |

| 20 | 111.1 | 87.0 |

| 40 | 133.3 | 114.3 |

| 80 | 153.8 | 140.8 |

Furthermore, hydrazine-based chemical probes are used in activity-based protein profiling (ABPP) to target and identify enzymes within complex biological mixtures. biorxiv.org These probes can react with enzyme cofactors or transient reactive species formed during catalysis, leading to covalent modification and labeling of the active enzyme. This approach allows for the discovery of functionally relevant enzymes and provides a powerful method for screening potential drug candidates. biorxiv.org

Design of Diagnostic Assays based on Hydrazone Reactivity

The reaction between a hydrazine and a carbonyl compound to form a hydrazone is a cornerstone of derivatization chemistry, enabling the detection and quantification of aldehydes and ketones that may serve as biomarkers for various physiological or pathological states. wikipedia.orgnih.gov This reactivity is harnessed to design sensitive and specific diagnostic assays.

The principle involves reacting a biological sample (e.g., urine, serum) containing a target ketone or aldehyde with a hydrazine-based reagent. nih.gov This reaction converts the often volatile and less stable carbonyl compound into a stable hydrazone derivative that possesses properties amenable to analysis. nih.gov For example, reagents like 2,4-dinitrophenylhydrazine (DNPH) react with ketones to form colored hydrazones that can be easily quantified using spectrophotometry or High-Performance Liquid Chromatography (HPLC) with UV detection. wikipedia.orgshu.ac.uk

This strategy can be adapted for highly sensitive detection methods like Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov Derivatization with a hydrazine reagent can enhance the ionization efficiency and chromatographic retention of small carbonyl compounds, facilitating their separation and quantification at very low concentrations. nih.gov For instance, the reagent 2-hydrazinoquinoline (HQ) has been used for the simultaneous analysis of ketones, aldehydes, and carboxylic acids in biological samples, demonstrating the versatility of this approach in metabolomics. nih.govresearchgate.net

A key application is in the development of "light-up" fluorescent probes for imaging. nih.gov In this design, a fluorescent hydrazine is pre-reacted with a "quencher" aldehyde to form a non-fluorescent hydrazone. When this probe encounters a target aldehyde or ketone biomarker in a biological system, an exchange reaction occurs, releasing the quencher and forming a new, highly fluorescent hydrazone. nih.gov This results in a significant increase in fluorescence, allowing for the direct visualization and quantification of the target analyte in cells or tissues.

The table below outlines the components and principles of a hypothetical diagnostic assay for the detection of 2-butanone using this derivatization strategy.

| Assay Component | Function / Principle | Example |

|---|---|---|

| Target Analyte | Biomarker to be quantified. | 2-Butanone |

| Derivatization Reagent | Reacts with the analyte to form a detectable product. | Ethyl Hydrazine or a fluorophore-tagged hydrazine |

| Reaction Product | Stable derivative formed from the analyte and reagent. | This compound |

| Detection Method | Technique used to quantify the reaction product. | LC-MS, HPLC-UV, Fluorimetry |

| Application | Clinical or research context for the assay. | Monitoring metabolic disorders; exposure to industrial solvents. |

Environmental Behavior and Degradation Pathways in Academic Contexts

Studies on Hydrolytic Stability and Decomposition Kinetics in Aqueous Systems

The stability of the carbon-nitrogen double bond (C=N) in hydrazones is a critical factor in their environmental persistence. Hydrazones are known to be susceptible to hydrolysis, a reaction that cleaves this bond, reverting the compound to its constituent carbonyl (2-butanone) and hydrazine (B178648) (ethylhydrazine) precursors. wikipedia.org This process is reversible, but in aqueous environmental systems, the reaction is driven towards hydrolysis. raineslab.com

Kinetic studies on various hydrazones reveal that the rate of hydrolysis is significantly influenced by the pH of the aqueous system. The reaction is subject to general acid catalysis, with the rate increasing at lower pH values. raineslab.comnih.gov The mechanism involves the protonation of a nitrogen atom, which facilitates the nucleophilic attack by a water molecule on the carbon atom of the C=N bond, leading to a tetrahedral intermediate that subsequently breaks down. nih.gov

Compared to other similar structures like oximes, alkyl hydrazones such as 2-butanone (B6335102) ethyl hydrazone are considerably more sensitive to hydrolysis, potentially by a factor of 100 to 1000-fold. wikipedia.org The electronic properties of the substituents on both the carbonyl and hydrazine portions of the molecule also play a role. Electron-withdrawing groups on the carbonyl precursor can increase the rate of hydrolysis, while the nature of the substituent on the hydrazine nitrogen also modulates stability. nih.gov For instance, studies comparing different hydrazones have shown that alkyl hydrazones are generally less stable than acylhydrazones under acidic conditions. raineslab.com While specific kinetic data for 2-butanone ethyl hydrazone is not extensively documented in dedicated studies, the principles established for structurally similar alkyl hydrazones provide a strong basis for predicting its behavior.

Table 1: Factors Influencing the Hydrolytic Stability of Hydrazones in Aqueous Systems

| Factor | Influence on Stability | Mechanism/Reason | Citation |

| pH | Decreases with lower pH | Hydrolysis is acid-catalyzed; protonation of the imine nitrogen makes the carbon more electrophilic. | raineslab.comnih.gov |

| Structure (Alkyl vs. Acyl) | Alkyl hydrazones are generally less stable than acylhydrazones. | The acyl group's electron-withdrawing nature can delocalize electron density, affecting the stability of the C=N bond differently. | raineslab.com |

| Substituents on Carbonyl | Electron-withdrawing groups can accelerate hydrolysis. | Increases the electrophilicity of the carbon atom in the C=N bond, making it more susceptible to nucleophilic attack by water. | nih.gov |

| Comparison to Oximes | Significantly less stable (10² to 10³-fold). | Differences in the electronegativity and electronic effects of the adjacent oxygen atom in oximes versus the nitrogen atom in hydrazones. | wikipedia.org |

Investigation of Photochemical Degradation Processes

The photochemical fate of this compound is an important consideration for its persistence in sunlit environments, such as surface waters and the upper layers of soil. While specific photolysis studies on this compound are limited, research on other hydrazone compounds indicates a potential for degradation upon exposure to light.

For example, the complex amidinohydrazone insecticide, hydramethylnon, degrades rapidly in water when exposed to light, with an aqueous photolysis half-life of less than one hour. piat.org.nz This suggests that the hydrazone functional group can be a chromophore, absorbing light and initiating degradation reactions. Studies on other hydrazones have noted possible photodegradation after prolonged irradiation with visible light (e.g., 460 nm). rsc.org

The mechanisms of photochemical degradation can be complex, potentially involving Z/E photoisomerization, which can be a precursor to decomposition, or more direct photoredox reactions. rsc.org The development of metal-free photocatalytic methods to synthesize N-alkyl hydrazones using light illustrates that the hydrazone functional group is reactive under specific photochemical conditions. organic-chemistry.org These processes can lead to the cleavage of the C=N bond or other structural transformations, breaking the molecule down into smaller, potentially more benign compounds. However, without direct experimental data, the specific pathways and rates of photochemical degradation for this compound in the environment remain an area for further investigation.

Research on Biotransformation and Microbial Degradation Mechanisms

The biotransformation of this compound by microorganisms represents a crucial pathway for its removal from the environment. Research has identified specific enzymes and microbial strains capable of degrading hydrazone compounds.

A significant discovery is the identification of a novel hydrazone dehydrogenase (Hdh) from the yeast Candida palmioleophila. nih.gov This enzyme, which belongs to the aldehyde dehydrogenase superfamily, catalyzes the oxidative hydrolysis of the C=N double bond in hydrazones. The reaction consumes the hydrazone and produces the corresponding hydrazide and, in the case of acetaldehyde (B116499) hydrazones, acetate, which the yeast can then use as a carbon source. nih.gov This enzymatic pathway represents a direct mechanism for the microbial utilization and breakdown of hydrazones.

General studies on the fate of hydrazine derivatives in soil show that they can be degraded by native microbial populations. osti.govosti.gov For instance, an Achromobacter sp. isolated from soil demonstrated a high capacity to degrade hydrazine. osti.gov While hydrazine itself can be toxic to some soil microbes, including nitrifying bacteria, other heterotrophic bacteria are capable of breaking it down. osti.govosti.gov The degradation of hydrazones in soil is expected to proceed via cleavage of the C=N bond, releasing 2-butanone and ethylhydrazine (B1196685). The 2-butanone moiety can be readily metabolized by many microorganisms. google.com The ethylhydrazine moiety would then be subject to further microbial degradation, similar to that observed for hydrazine itself. osti.govnih.gov

In vivo pharmacokinetic studies on related compounds, such as hydralazine (B1673433) acetone (B3395972) hydrazone in rats, show that biotransformation can involve both hydrolysis back to the parent hydrazine and subsequent metabolic reactions. nih.gov This supports the concept that a primary step in the biotransformation of this compound would be the cleavage of the hydrazone bond.

Table 2: Summary of Research on Microbial Degradation of Hydrazones

| Organism/System | Enzyme/Pathway | Degradation Products | Key Findings | Citation |

| Candida palmioleophila | Hydrazone Dehydrogenase (Hdh) | Hydrazides, Acetate | Identified a specific enzyme that catalyzes the oxidative hydrolysis of the C=N bond, enabling the yeast to use hydrazones as a carbon source. | nih.gov |

| Achromobacter sp. | Not specified | Not specified | Isolated from soil, this bacterium shows a high capacity for degrading hydrazine, the parent compound of the hydrazine moiety. | osti.gov |

| Soil Microorganisms | General microbial activity | Nitrogen gas, Ammonia | Hydrazine derivatives are degraded in soil environments, though they can exhibit temporary toxicity to certain microbial populations like nitrifiers. | osti.govnih.gov |

| Rat (in vivo model) | Metabolic pathways | Parent hydrazine, Pyruvic acid hydrazone | Biotransformation of a related hydrazone involves hydrolysis and reaction with endogenous molecules, indicating cleavage of the hydrazone bond is a key metabolic step. | nih.gov |

Future Research Directions and Emerging Paradigms for 2 Butanone Ethyl Hydrazone

Design and Synthesis of Novel Functionalized Derivatives

The core structure of 2-butanone (B6335102) ethyl hydrazone serves as a versatile scaffold for the development of new functionalized derivatives. The future in this area lies in the strategic modification of this backbone to introduce a wide array of chemical functionalities, thereby tuning its electronic, physical, and biological properties for specific applications.

The synthesis of hydrazone derivatives is often achieved through a straightforward condensation reaction between a hydrazine (B178648) and a ketone or aldehyde. researchgate.net For instance, novel isonicotinic hydrazone derivatives have been synthesized by refluxing alkoxy benzaldehyde derivatives with isoniazid in ethanol (B145695), with a few drops of acetic acid as a catalyst. nih.gov This general approach can be adapted for 2-butanone ethyl hydrazone, where functionalized hydrazines or modifications to the butanone moiety can introduce desired properties. The synthesis of new hydrazide-hydrazone derivatives often involves heating a hydrazide with various aldehydes in a solvent like ethanol. nih.govmdpi.com

Future research could focus on introducing moieties such as:

Heterocyclic rings: Incorporating rings like thiophene, pyrrole, or pyridine could impart unique electronic properties and biological activities. mdpi.com

Aromatic groups: Attaching substituted phenyl rings can influence the molecule's steric and electronic characteristics, which is crucial for applications in materials science and as ligands.

Alkoxy groups: The addition of alkoxy chains of varying lengths can modify the solubility and reactivity of the derivatives.

The ease of these synthetic modifications allows for the creation of a diverse library of compounds derived from this compound, each with potentially unique and valuable properties.

| Functional Group to Introduce | Potential Property Modification | Example Synthetic Precursor |

|---|---|---|

| Thiophene Ring | Enhanced electronic conductivity, potential antimicrobial activity | Thiophene-2-carbaldehyde |

| Substituted Phenyl Ring (e.g., -NO2) | Modified electronic properties, potential for nonlinear optics | 4-Nitrobenzaldehyde |

| Pyridyl Group | Metal coordination sites, catalytic activity | Pyridine-2-carboxaldehyde |

| Long-chain Alkoxy Group | Increased solubility in nonpolar solvents, liquid crystal properties | Dodecyloxybenzaldehyde |

Exploration of New Catalytic Systems Incorporating Hydrazones

Hydrazones are increasingly recognized for their utility in catalysis, acting as versatile ligands for metal complexes or as functional components of organocatalysts. jptcp.comnih.gov Future research on this compound should explore its potential incorporation into novel catalytic systems, leveraging its structural features to facilitate a range of chemical transformations.

One promising direction is the use of hydrazone derivatives as ligands in transition metal catalysis. The nitrogen atoms in the hydrazone moiety can effectively coordinate with metal centers, creating catalysts for reactions like C-H borylation. msu.edu For example, a dipyridyl hydrazone framework has been successfully used as a ligand for iridium-catalyzed C-H borylation, demonstrating enhanced activity and selectivity. msu.edu Derivatives of this compound could be designed to act as ligands for various metals, potentially leading to catalysts with unique reactivity profiles.

Another emerging area is the integration of hydrazones into covalent organic frameworks (COFs). A novel hydrazone-linked COF has demonstrated exceptional catalytic activity in the synthesis of 1,2,4-triazolidine-3-thiones. rsc.org The modular nature of COFs allows for the precise positioning of hydrazone units within a porous, crystalline structure, creating highly active and reusable heterogeneous catalysts. rsc.org this compound could serve as a building block for such advanced materials.

Furthermore, the field of biocatalysis presents opportunities for hydrazone chemistry. Engineered imine reductases (IREDs) have been developed for the enantioselective reduction of hydrazones to produce chiral hydrazines, which are valuable building blocks in pharmaceuticals. nih.gov This enzymatic approach offers a green and highly selective alternative to traditional chemical methods.

| Catalytic System | Role of Hydrazone | Potential Application for this compound |

|---|---|---|

| Transition Metal Complexes (e.g., Iridium) | Ancillary Ligand | Catalyst for C-H functionalization, cross-coupling reactions |

| Covalent Organic Frameworks (COFs) | Structural Linker and Active Site | Heterogeneous catalyst for organic synthesis |

| N-Heterocyclic Carbene (NHC) Catalysis | Substrate Activation | Asymmetric synthesis of heterocyclic compounds |

| Biocatalysis (e.g., IREDs) | Substrate for Reduction | Enantioselective synthesis of chiral amines |

Integration of Advanced Computational Methods in Chemical Research

The integration of advanced computational methods, such as Density Functional Theory (DFT) and molecular docking, is a powerful paradigm for accelerating the discovery and development of new chemical entities. ub.ac.id These in silico techniques can provide deep insights into the structural, electronic, and reactive properties of molecules like this compound and its derivatives, guiding experimental efforts and rational design.

DFT calculations are particularly useful for predicting the molecular geometry, vibrational frequencies, and electronic properties of hydrazones. nih.gov For instance, DFT has been used to calculate optimized molecular structures, HOMO-LUMO energy gaps, and molecular electrostatic potentials for various hydrazone derivatives. mdpi.comnih.gov These calculations help in understanding the reactivity and stability of the molecules and can be correlated with experimental data from spectroscopic techniques like FT-IR and NMR. mdpi.com Applying DFT to this compound would allow for the prediction of its conformational preferences and the electronic effects of adding different functional groups.

Molecular docking is another crucial computational tool, especially in the context of medicinal chemistry and materials science. tandfonline.com It simulates the interaction between a small molecule (ligand) and a target protein or receptor, predicting the preferred binding mode and affinity. nih.gov This method has been employed to investigate hydrazone derivatives as potential inhibitors of various enzymes. nih.govtandfonline.com For example, docking studies have been used to evaluate the binding affinity of hydrazones to the main protease of SARS-CoV-2. nih.gov A library of virtual derivatives of this compound could be screened against various biological targets to identify promising candidates for further investigation.

The synergy between experimental synthesis and computational modeling is a key future direction. Theoretical predictions can guide the selection of the most promising derivatives for synthesis, saving time and resources.

| Computational Method | Information Gained | Application to this compound Research |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, electronic structure (HOMO/LUMO), vibrational spectra, reactivity descriptors | Predicting stability, reactivity, and spectral properties of new derivatives |

| Molecular Docking | Binding affinity and mode of interaction with biological targets | Identifying potential biological applications by screening against protein targets |

| Molecular Dynamics (MD) Simulation | Dynamic behavior and stability of ligand-protein complexes | Assessing the stability of interactions predicted by molecular docking |

| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, and Toxicity properties | Early-stage evaluation of the drug-likeness of novel derivatives |

Development of High-Throughput Screening for New Applications

High-throughput screening (HTS) is a powerful technology that enables the rapid testing of large numbers of chemical compounds for a specific activity. syngeneintl.com The development of HTS assays for libraries of this compound derivatives represents a significant future direction for discovering novel applications in areas such as materials science, catalysis, and biology.

The creation of a diverse chemical library is the first step in this process. By systematically varying the functional groups on the this compound scaffold, a large number of unique compounds can be synthesized. These libraries can then be screened for a wide range of properties. For example, in drug discovery, HTS can be used to identify compounds that inhibit a particular enzyme or bind to a specific receptor. syngeneintl.com Hydrazone derivatives have been screened for various biological activities, including antimicrobial, antifungal, and anticancer properties. journalagent.commdpi.commdpi.com

HTS is not limited to biological applications. In materials science, screening assays could be developed to identify derivatives with interesting optical or electronic properties, such as fluorescence or nonlinear optical activity. Similarly, in catalysis, HTS can be used to quickly identify the most effective hydrazone-based ligand for a particular chemical reaction.

The data generated from HTS can be vast, and modern approaches often incorporate automated data analysis and machine learning algorithms to identify structure-activity relationships. syngeneintl.com This information can then be used to design the next generation of derivatives with improved properties, creating an iterative cycle of design, synthesis, and screening.

| Screening Area | Assay Type | Potential Discovery for this compound Derivatives |

|---|---|---|

| Antimicrobial Activity | Microdilution assays against various bacterial and fungal strains | New lead compounds for antibiotics or antifungals |

| Anticancer Activity | Cytotoxicity assays against various cancer cell lines (e.g., MCF-7) | Novel antiproliferative agents |

| Catalysis | Miniaturized reaction arrays with product formation monitored by spectroscopy | New ligands for efficient and selective catalysts |

| Materials Science | Fluorescence or absorbance spectroscopy on plate-based readers | New fluorescent probes or materials with unique optical properties |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-butanone ethyl hydrazone, and how can reaction parameters be optimized?

- Methodology : The synthesis typically involves refluxing equimolar quantities of 2-butanone and ethyl hydrazine in ethanol under controlled conditions. For optimization, adjust molar ratios (e.g., 1:1 to 1:1.2), solvent polarity (ethanol vs. methanol), and reflux duration (3–6 hours). Post-reaction, partial solvent removal followed by cooling yields crystalline products, which are filtered and dried (70–80°C). Purity is assessed via melting point analysis and HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

- Methodology : Use a combination of:

- IR Spectroscopy : Identify C=N stretches (~1600–1650 cm⁻¹) and N-H bonds (~3200 cm⁻¹).

- NMR : Analyze -NMR for hydrazone proton signals (δ 7–8 ppm) and -NMR for the C=N moiety (~150 ppm).

- Elemental Analysis : Confirm C, H, and N percentages within ±0.3% of theoretical values. Cross-validate with HPLC for purity (>98%) .

Q. How can researchers ensure the purity of synthesized this compound for reproducible studies?

- Methodology : Employ recrystallization in ethanol or methanol to remove unreacted precursors. Monitor purity via:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30).

- Melting Point Consistency : Compare observed values with literature data (e.g., 150°C for analogous hydrazones) .

Advanced Research Questions

Q. How does solvent polarity influence the kinetics and yield of this compound synthesis?

- Methodology : Conduct kinetic studies in solvents of varying polarity (e.g., ethanol, DMSO, hexane). Monitor reaction progress via TLC or in-situ IR. Polar aprotic solvents (e.g., DMSO) may accelerate imine formation but require lower temperatures to avoid side reactions. Quantify yields using gravimetric analysis and GC-MS .

Q. What computational approaches are suitable for predicting the reactivity or stability of this compound derivatives?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to:

- Map electron density around the C=N bond to predict nucleophilic attack sites.

- Simulate UV-Vis spectra for comparison with experimental data.

- Assess thermodynamic stability via Gibbs free energy calculations of tautomers .

Q. How can contradictions in spectroscopic or analytical data (e.g., variable detection limits in environmental samples) be resolved?

- Methodology : For environmental detection (e.g., in water):

- Use SPME-GC/MS with deuterated internal standards to improve accuracy.

- Cross-check with EPA-recommended methods (e.g., Method 8260B) and replicate analyses to distinguish true signals from artifacts. Address matrix effects by spiking samples with known concentrations .

Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?

- Methodology : Conduct stability studies by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.